(2S)-3-methylpentan-2-ol, also known as 3-methyl-2-pentanol, is an organic compound classified as a secondary alcohol. It has the molecular formula and a CAS number of 205698-03-9. This compound is characterized by its aliphatic structure and is notable for being a component found in various natural products, including hops and tea. Its presence in biological systems suggests potential applications as a biomarker for dietary intake.
3-Methylpentan-2-ol can be derived from various natural sources such as tea and hops, where it contributes to the flavor profile of these products. Its detection in urine has been utilized as a marker for exposure to certain environmental conditions or dietary habits.
This compound falls under the category of secondary alcohols, which are defined by the presence of a hydroxyl group () attached to a carbon atom that is itself bonded to two other carbon atoms. It belongs to the broader class of organic oxygen compounds and specifically to organooxygen compounds.
The synthesis of (2S)-3-methylpentan-2-ol can be achieved through various methods, including:
The choice of synthesis method often depends on the desired purity and yield, as well as the availability of starting materials. For instance, using Grignard reactions can provide high yields but requires careful handling due to the reactivity of Grignard reagents.
The molecular structure of (2S)-3-methylpentan-2-ol can be represented as follows:
(2S)-3-methylpentan-2-ol can participate in several chemical reactions typical for secondary alcohols:
The reactivity of (2S)-3-methylpentan-2-ol is influenced by its hydroxyl group, which makes it susceptible to both nucleophilic attack and electrophilic reactions.
The mechanism of action for (2S)-3-methylpentan-2-ol primarily involves its behavior as a nucleophile due to the presence of the hydroxyl group. In oxidation reactions, for example:
This mechanism highlights the role of (2S)-3-methylpentan-2-ol in organic transformations and its potential utility in synthetic organic chemistry.
The compound exhibits weak acidity due to its hydroxyl group with a predicted pKa value indicating low dissociation in aqueous solutions. Its volatility is characterized by a vapor pressure of approximately 3.68 mmHg at 25 °C, which suggests moderate evaporation rates under standard conditions.
(2S)-3-methylpentan-2-ol has several scientific uses:
The stereoselective synthesis of (2S)-3-methylpentan-2-ol requires precise chiral control due to the presence of two stereogenic centers (C2 and C3). Modern synthetic approaches exploit chiral pool starting materials or asymmetric catalysis to establish the desired (2S) configuration. A particularly efficient route utilizes enantiomerically pure (S)-2-chloroalkanoic acids as precursors. Through lithium aluminum hydride (LiAlH₄) reduction, these acids are converted to corresponding (S)-2-chloroalkanols, which subsequently undergo intramolecular Williamson ether synthesis under basic conditions to form epoxides. Regioselective ring-opening of these epoxides, such as (R)-methyloxirane, with organometallic reagents (e.g., isopropylmagnesium bromide) enables the installation of the branched carbon chain with stereochemical fidelity [7].
Alternative methodologies employ asymmetric hydrogenation of β-keto esters using chiral catalysts (e.g., BINAP-Ru complexes) to establish the C2 stereocenter, followed by diastereoselective Grignard addition at the ketone functionality to control the C3 configuration. The choice between these routes depends on the required enantiomeric excess (ee) and scalability considerations. Industrial-scale syntheses often favor the chiral pool approach due to lower catalyst costs, while pharmaceutical applications may prioritize asymmetric hydrogenation for higher ee values [4].
Table 1: Stereoselective Synthesis Approaches for (2S)-3-Methylpentan-2-ol
Method | Key Starting Material | Critical Step | Yield (%) | ee (%) | Advantages |
---|---|---|---|---|---|
Chiral Pool Epoxide | (S)-2-Chloropropanoic acid | Regioselective epoxide ring-opening | 65-70 | >98 | Cost-effective, scalable |
Asymmetric Hydrogenation | Ethyl 3-methyl-2-oxopentanoate | Chiral catalyst-mediated reduction | 75-85 | 90-95 | Flexible stereocontrol |
Enzyme-Catalyzed KR | Racemic 3-methylpentan-2-ol | Lipase-mediated kinetic resolution | 40-45* | >99 | High enantiopurity, mild conditions |
* Theoretical maximum yield for kinetic resolution is 50%
Biocatalytic strategies offer sustainable routes to enantiomerically enriched (2S)-3-methylpentan-2-ol under mild reaction conditions. Lipases and esterases demonstrate exceptional selectivity toward the (2S)-enantiomer in kinetic resolution (KR) processes. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin efficiently catalyzes the transesterification of racemic 3-methylpentan-2-ol with vinyl acetate in organic solvents (e.g., hexane or toluene), selectively acetylating the (2R)-enantiomer while leaving the desired (2S)-isomer unreacted. This approach achieves >99% ee for the alcohol product, though with the inherent 50% yield limitation of KR [4].
Alcohol dehydrogenases (ADHs) provide an alternative asymmetric synthesis route through carbonyl reduction. Engineered ADHs from Lactobacillus species or Rhodococcus ruber reduce 3-methylpentan-2-one with excellent (2S)-selectivity, utilizing cofactors regenerated in situ via glucose dehydrogenase (GDH)/glucose systems. Recent advances employ whole-cell biocatalysts expressing stereocomplementary ADHs, enabling complete conversion without yield limitations. For instance, recombinant E. coli co-expressing a (2S)-selective ADH and GDH achieves 98% conversion and 99% ee in aqueous-organic biphasic systems within 24 hours [3] [5].
(2S)-3-Methylpentan-2-ol exists as part of a diastereomeric quartet due to its two chiral centers: (2S,3R), (2S,3S), (2R,3R), and (2R,3S). The isolation of the (2S,3R) and (2S,3S) diastereomers from complex mixtures requires sophisticated separation techniques exploiting subtle physicochemical differences. Chiral gas chromatography (GC) using cyclodextrin-based stationary phases (e.g., 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin) achieves baseline separation of all four stereoisomers at analytical scales (<1 mg) [4].
For preparative isolation, diastereomeric derivatization followed by conventional chromatography proves effective. Reaction with enantiopure (R)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) forms diastereomeric esters separable via silica gel chromatography. The (2S,3R)- and (2S,3S)-MTPA esters exhibit distinct Rf values due to conformational rigidity imparted by the bulky derivatizing agent. Subsequent hydrolysis regenerates the pure diastereomers. Crystallization-based resolutions leverage differences in crystal packing energies between diastereomeric salts formed with chiral acids like (1R)-(–)-10-camphorsulfonic acid. Though effective for gram-scale purification, crystallization requires extensive optimization of solvent systems and cooling profiles [2] [4].
Table 2: Performance Comparison of Diastereomer Separation Techniques
Technique | Scale | Resolution (Rs) | Recovery (%) | Time (h) | Cost Index | Purity Target |
---|---|---|---|---|---|---|
Chiral GC Prep | mg | >3.0 | >95 | 2-4 | High | >99% ee |
Diastereomeric Crystallization | g-kg | N/A | 60-75 | 24-72 | Medium | >99% de |
MTPA Derivatization + LC | 100mg-10g | 1.5-2.5* | 80-90 | 6-12 | Medium-High | >98% de |
Simulated Moving Bed (SMB) | kg-ton | 1.8-3.2 | >90 | Continuous | High (CAPEX) | 99% de |
* Resolution factor for diastereomeric esters on silica gel
Though not a primary metabolite, (2S)-3-methylpentan-2-ol occurs in plants as a degradation product of terpenoid biosynthesis or through the shikimate-phenylpropanoid pathway. Isotopic labeling studies suggest two primary biosynthetic routes:
Terpenoid-Derived Pathway: Incorporation of ¹³C-labeled mevalonate (MVA) and methylerythritol phosphate (MEP) precursors indicates derivation from monoterpene metabolism. The compound likely forms via reductive cleavage of iridoid glycosides or enzymatic reduction of terpenoid aldehydes. Enzymes such as short-chain dehydrogenases/reductases (SDRs) catalyze the NADPH-dependent reduction of 3-methylpentan-2-one to the corresponding (2S)-alcohol with high stereoselectivity. These SDRs exhibit a conserved Tyr-Lys-Ser catalytic triad and Rossmann fold for cofactor binding, with substrate specificity governed by hydrophobic residues (Leu143, Phe216) in the active site pocket [6].
Amino Acid-Derived Pathway: The shikimate pathway generates L-phenylalanine, which undergoes deamination by phenylalanine ammonia lyase (PAL) to yield trans-cinnamic acid. Subsequent side-chain modifications via cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) produce activated CoA thioesters. These intermediates may undergo β-oxidative shortening or non-oxidative decarboxylation, yielding branched-chain alcohols. Notably, ketol-acid reductoisomerase (KARI) in branched-chain amino acid biosynthesis shares structural homology with enzymes reducing 3-methyl-2-oxopentanoate to (2S)-3-methylpentan-2-ol precursors [3].
In Vitis vinifera (wine grape), (2S)-3-methylpentan-2-ol concentration increases during berry ripening, correlating with alcohol dehydrogenase 3 (VvADH3) expression. This enzyme reduces various aldehydes and ketones, including 3-methylpentan-2-one, with a kcat/Km of 4.2 × 10³ M⁻¹s⁻¹ and >95% (2S)-selectivity. The biosynthetic flux appears regulated by substrate availability from terpenoid catabolism rather than ADH transcription levels [6].
Table 3: Key Enzymes in the Biosynthesis of (2S)-3-Methylpentan-2-ol Analogues
Enzyme | EC Number | Cofactor | Plant Source | Function in Pathway | Stereoselectivity |
---|---|---|---|---|---|
Phenylalanine Ammonia Lyase (PAL) | 4.3.1.24 | None | Arabidopsis thaliana | Deamination of L-Phe to trans-cinnamate | N/A |
Cinnamate-4-Hydroxylase (C4H) | 1.14.14.91 | NADPH, O₂ | Petroselinum crispum | Hydroxylation at C4 of cinnamate | Pro-(S) specific |
Alcohol Dehydrogenase 3 (ADH3) | 1.1.1.1 | NADPH | Vitis vinifera | Ketone reduction to (2S)-alcohols | >95% (2S) |
Short-Chain Dehydrogenase (SDR) | 1.1.1.- | NADP⁺ | Mentha × piperita | Terpenoid ketone reduction | 98% (2S) |
Table 4: Stereoisomers of 3-Methylpentan-2-ol
Stereoisomer | CAS Registry Number | Specific Rotation [α]D²⁰ | Natural Occurrence |
---|---|---|---|
(2S,3R)-3-Methylpentan-2-ol | 205698-03-9 | Not reported | Vitis vinifera |
(2S,3S)-3-Methylpentan-2-ol | 565-60-6 (mixed) | Not reported | Mentha spp. |
(2R,3R)-3-Methylpentan-2-ol | 1502-93-8 | Not reported | Synthetic |
(2R,3S)-3-Methylpentan-2-ol | 565-60-6 (mixed) | Not reported | Synthetic |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7